molecular formula C9H13N3O B1482384 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide CAS No. 2097970-83-5

3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B1482384
CAS No.: 2097970-83-5
M. Wt: 179.22 g/mol
InChI Key: JABSNRIBPRWMHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. The unique structure of this compound, featuring a cyclopropyl group attached to a pyrazole ring, makes it an interesting subject for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and pyrazole ring can interact with active sites, potentially inhibiting or activating biological pathways. This makes it a valuable compound for studying enzyme kinetics and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide lies in its cyclopropyl group, which can confer different chemical and biological properties compared to other pyrazole derivatives. This makes it a valuable compound for exploring new chemical reactions and biological activities .

Properties

IUPAC Name

3-(5-cyclopropyl-1H-pyrazol-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-8(13)4-3-7-5-11-12-9(7)6-1-2-6/h5-6H,1-4H2,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABSNRIBPRWMHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide
Reactant of Route 3
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide
Reactant of Route 4
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide
Reactant of Route 5
Reactant of Route 5
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide
Reactant of Route 6
Reactant of Route 6
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.